1-Chloro-6-ethoxyisoquinoline
Description
1-Chloro-6-ethoxyisoquinoline (CAS: 918662-50-7) is a halogenated isoquinoline derivative with the molecular formula C₁₁H₁₀ClNO. Its structure consists of a fused benzene-pyridine core, substituted with a chlorine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 6-position. Its applications span medicinal chemistry, where the isoquinoline scaffold is leveraged for drug discovery, and organic synthesis, where it serves as a precursor for further functionalization.
Properties
CAS No. |
918662-50-7 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-6-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-9-3-4-10-8(7-9)5-6-13-11(10)12/h3-7H,2H2,1H3 |
InChI Key |
RIVXRCRIFGIVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 1-Chloro-6-ethoxyisoquinoline with analogs differing in substituent type, position, or electronic properties:
Key Observations:
- Substituent Position: Chlorine at the 1-position (vs. 6-position in 6-chloroisoquinoline) significantly impacts electronic structure. The 1-position directs electrophilic substitution to the pyridine ring, whereas 6-substitution may influence benzene ring reactivity .
- Electronic Effects: Methoxy and ethoxy groups are electron-donating, enhancing resonance stabilization, while sulfonyl groups (-SO₂CH₃) withdraw electrons, increasing reactivity in cross-coupling reactions .
- Lipophilicity: Ethoxy and methyl groups increase logP values compared to polar substituents like sulfonyl or carboxylic acid (e.g., 1-Chloro-6-methylisoquinoline-5-carboxylic acid, C₁₁H₈ClNO₂) .
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